molecular formula C8H12N2O2S B8722388 1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one CAS No. 61815-26-7

1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B8722388
CAS No.: 61815-26-7
M. Wt: 200.26 g/mol
InChI Key: ZHPXBLHVAYKOLP-UHFFFAOYSA-N
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Description

1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of acetyl, ethyl, and methyl groups further enhances its chemical reactivity and versatility.

Preparation Methods

The synthesis of 1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one involves several steps, typically starting with the preparation of the imidazolidinone ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with acetyl chloride followed by the introduction of sulfur-containing reagents can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: These reactions can yield a variety of products, including sulfoxides, sulfones, alcohols, and substituted imidazolidinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials, owing to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the acetyl and ethyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one can be compared with other imidazolidinones, such as:

    1-Acetyl-3-methyl-2-sulfanylideneimidazolidin-4-one: Similar structure but with different substituents, leading to variations in reactivity and applications.

    1-Acetyl-5-ethyl-2-sulfanylideneimidazolidin-4-one:

    1-Acetyl-5-methyl-2-sulfanylideneimidazolidin-4-one: Similar to the target compound but without the ethyl group, resulting in different biological and chemical behaviors.

Properties

CAS No.

61815-26-7

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

1-acetyl-5-ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H12N2O2S/c1-4-8(3)6(12)9-7(13)10(8)5(2)11/h4H2,1-3H3,(H,9,12,13)

InChI Key

ZHPXBLHVAYKOLP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=S)N1C(=O)C)C

Origin of Product

United States

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